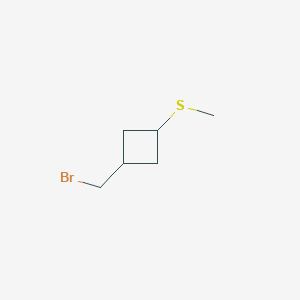
1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans: is a synthetic organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Bromomethyl Group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using thiolates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiolates to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiolates.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Methyl Derivatives: From reduction of the bromomethyl group.
Substituted Cyclobutanes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interaction of small molecules with biological systems.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans depends on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)cyclobutane: Lacks the bromomethyl group.
1-(Chloromethyl)-3-(methylsulfanyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Properties
Molecular Formula |
C6H11BrS |
|---|---|
Molecular Weight |
195.12 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methylsulfanylcyclobutane |
InChI |
InChI=1S/C6H11BrS/c1-8-6-2-5(3-6)4-7/h5-6H,2-4H2,1H3 |
InChI Key |
OYQNGMISOPHZKF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















